molecular formula C11H7BrN2O2 B1404226 4-(4-Bromophenyl)-3-nitropyridine CAS No. 942598-33-6

4-(4-Bromophenyl)-3-nitropyridine

Cat. No. B1404226
M. Wt: 279.09 g/mol
InChI Key: SRXSLTLWJGIRGA-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-3-nitropyridine is an organic compound with the molecular formula C₁₁H₉BrN₂O₂. It is an aromatic compound with a pyridine ring and a brominated phenyl ring attached to the nitrogen atom. 4-(4-Bromophenyl)-3-nitropyridine has a variety of uses in scientific research, including synthesis, laboratory experiments, and biochemical and physiological studies. This article will discuss the synthesis method of 4-(4-Bromophenyl)-3-nitropyridine, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Chemical Applications

4-(4-Bromophenyl)-3-nitropyridine serves as an intermediate in the synthesis of various compounds. The significance of bromophenyl derivatives is evident in a study that presents a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This study emphasizes the challenges in synthesis, including the high costs and toxicity of certain reagents, and highlights the development of practical and scalable synthesis methods for such compounds (Qiu et al., 2009).

Environmental and Atmospheric Studies

Compounds like 4-(4-Bromophenyl)-3-nitropyridine are also studied for their environmental implications. Nitrophenols, including nitrated derivatives similar to 4-(4-Bromophenyl)-3-nitropyridine, are significant environmental pollutants. A review focusing on the atmospheric occurrence of nitrophenols discusses the sources, formation mechanisms, and analytical techniques for their identification and quantification. The study also elaborates on the atmospheric sinks of nitrophenols and the importance of understanding their environmental fate and effects (Harrison et al., 2005).

properties

IUPAC Name

4-(4-bromophenyl)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O2/c12-9-3-1-8(2-4-9)10-5-6-13-7-11(10)14(15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXSLTLWJGIRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-3-nitropyridine

Synthesis routes and methods

Procedure details

4-Chloro-3-nitro-pyridine (6.9 g, 43.5 mmol), 4-bromophenyl boronic acid (8.05 g, 40.1 mmol), potassium carbonate (11.10 g, 80.3 mmol) and tetrakis triphenylphosphine palladium (2.31 g, 2.0 mmol) are taken up in DME (200 ml) and heated under reflux (100° C.) overnight. The mixture is cooled down to room temperature and filtered through Celite® pad, which is washed with EtOAc. The filtrate is concentrated to give a crude brown oil. Purification by flash chromatography (Silica gel-hexane/EtOAc) yields 4-(4-Bromo-phenyl)-3-nitro-pyridine (8.52 g) as a yellow oil (76% yield).
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
8.05 g
Type
reactant
Reaction Step Two
Quantity
11.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
tetrakis triphenylphosphine palladium
Quantity
2.31 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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